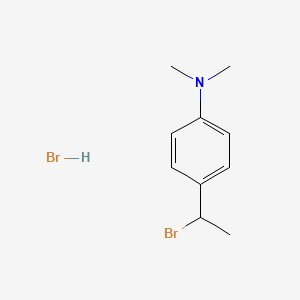
4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide
Descripción general
Descripción
The compound “4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide” is a brominated derivative of aniline. Anilines are a class of compounds that are derived from ammonia and contain a phenyl group attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide” were not found, a related compound, “3,5-dimethyl-4-(2-bromoethyl)-pyridine hydrobromide”, was synthesized by heating 3,5-dimethyl-4-(1-hydroxyethyl)-pyridine with concentrated hydrobromic acid .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide is involved in various synthesis and chemical reaction studies. The compound is synthesized through substitution reactions, starting from N,N-dimethylaniline and bromine. The presence of pyridine enhances the selectivity of the 4-substitution reaction, producing pyridinium tribromide as a brominating agent (Zhang Xing-chen, 2008). Another study shows the reaction of some representative N,N-dimethylanilines with dibromoisocyanuric acid, where mixtures of brominated products are obtained and analyzed through gas-liquid chromatography and proton magnetic resonance spectroscopy (J. Rosevear & J. Wilshire, 1977).
Organic Synthesis Intermediates
The compound and its derivatives are crucial as intermediates in organic synthesis, extensively utilized in the medicine, pesticide, and chemical fields. Specific synthetic methodologies, such as using methylene chloride as the reaction solvent or dimethylamine hydrochloride as auxiliary materials, have been explored to improve the efficiency and yield of these intermediates (Wang Ling-ya, 2015).
Reaction with Phenacyltriphenylarsonium Bromides
In the reaction with phenacyltriphenylarsonium bromides, 4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide forms specific products depending on the reaction conditions. For instance, the reaction with N-methylaniline furnishes 2-phenylindole, while the corresponding reaction with N,N-dimethylaniline results in a nucleophilic substituted product, α-4′-(dimethylamino)deoxybenzoin (Raj K. Bansal & Gope Bhagchandani, 1980).
Electrochemical Studies
The compound has also been studied in electrochemical contexts. For instance, the electrochemical oxidation of certain derivatives in aqueous sulfuric acid solutions has been investigated, revealing complex oxidation processes and final products varying with the acid medium and concentration (S. Arias, E. Brillas, Josep Costa, 1990).
Synthesis of Dyes
4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide is used in the synthesis of dyes, such as in the preparation of triarylmethane dyes like Crystal Violet and Malachite Green through the Grignard reaction. This application is particularly notable in the field of dyes and staining, and procedures have been tailored for undergraduate laboratory courses (D. Taber, R. P. Meagley, D. Supplee, 1996).
Propiedades
IUPAC Name |
4-(1-bromoethyl)-N,N-dimethylaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBQNOFTYJRUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide | |
CAS RN |
2044927-46-8 | |
| Record name | Benzenamine, 4-(1-bromoethyl)-N,N-dimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044927-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
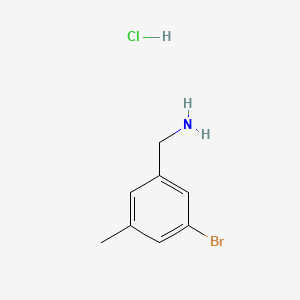

![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)
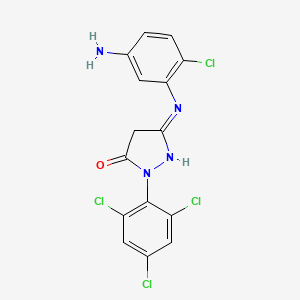
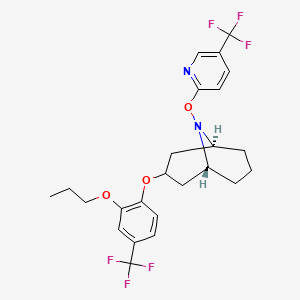
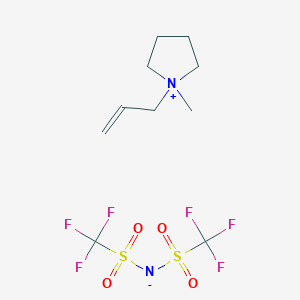
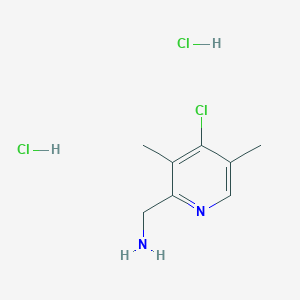

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)
![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)